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Compound of Interest

Compound Name: Ethyl(3-methoxypropyl)amine
CAS No.: 58203-02-4
Cat. No.: B8783761

Get Quote

& J

Executive Summary & Chemical Profile[1]

N-Ethyl-3-methoxypropan-1-amine is a specialized secondary amine building block used to
introduce the N-ethyl-N-(3-methoxypropyl) moiety. In medicinal chemistry, this specific side
chain is valued for its dual ability to modulate lipophilicity (LogP) via the ethyl group and
aqueous solubility via the ether oxygen. It is frequently employed in the synthesis of guanidine-
based dermatological agents, kinase inhibitors requiring solubilizing tails, and specialized dye
intermediates.

Chemical Identity Table
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Property Specification
Chemical Name N-Ethyl-3-methoxypropan-1-amine
CAS Number 58203-02-4

Molecular Formula

Molecular Weight 117.19 g/mol
Structure

Appearance Clear, colorless liquid
Basicity (

~10.2 (Estimated for secondary amine)

)

Solubility Miscible with water, ethanol, DCM, DMSO

Core Reaction Class 1: Guanidine Derivative
Synthesis

Application: Synthesis of bioactive guanidines for dermatological (keratin softening) or
antimicrobial applications. Source Grounding: Based on methodologies described in US Patent
5723133AT1].

Mechanistic Insight
The reaction involves the nucleophilic addition of the secondary amine to cyanamide (

). The choice of solvent and pH is critical. Acetic acid is used not just as a solvent but to
protonate the intermediate, stabilizing the guanidinium species and preventing polymerization
of the cyanamide.

Validated Protocol

Scale: 25 mmol Reaction Time: 12 hours
Reagents:

e N-Ethyl-3-methoxypropan-1-amine: 3.00 g (25.6 mmol)
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» Acetic Acid (Glacial): 1.54 g (25.6 mmol)[1]
e Cyanamide: 1.08 g (25.6 mmol)[1]

Step-by-Step Methodology:

Preparation: In a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, charge the N-Ethyl-3-methoxypropan-1-amine.

 Acidification: Add Acetic Acid dropwise with stirring. Observation: A mild exotherm will occur
as the acetate salt forms. Ensure the system remains homogenous.

e Addition: Add Cyanamide in a single portion.
e Reaction: Heat the mixture in an oil bath set to 90°C for 12 hours.

o Process Control: Monitor by TLC (Eluent: Chloroform/Ethanol 2:1). The starting amine
spot (ninhydrin active) should disappear.

o Workup: Cool to room temperature. The crude mixture is often a viscous oll.
« Purification: Purify via silica gel column chromatography.
o Mobile Phase: Chloroform/Ethanol (2:1 ratio) containing 0.5% Acetic Acid.
o Yield Expectation: ~2.80 g (approx. 65-70% vyield).
Self-Validation Check:

 NMR Verification: The product should show a diagnostic broad singlet for the guanidine
protons (

) around 7-8 ppm (in DMSO-

) and the retention of the ethyl and methoxypropyl signals.

Core Reaction Class 2: Heterocyclic
Functionalization
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Application: Synthesis of kinase inhibitor scaffolds (e.g., Pyrimidines, Quinazolines) where the
amine serves as a solvent-exposed solubilizing group.

Mechanistic Insight

The secondary amine acts as a nucleophile displacing a leaving group (Cl, F) on an electron-
deficient heteroaromatic ring. Steric hindrance from the N-ethyl group requires higher
temperatures or stronger bases compared to primary amines (like 3-methoxypropylamine).

Experimental Workflow Diagram

The following diagram illustrates the decision logic for optimizing this

reaction.
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Click to download full resolution via product page

Figure 1: Decision matrix for coupling N-Ethyl-3-methoxypropan-1-amine with heterocyclic
electrophiles.

Validated Protocol ()

Reagents:
e Substrate: 4-Chloro-quinazoline (1.0 eq)
» Nucleophile: N-Ethyl-3-methoxypropan-1-amine (1.2 eq)

o Base: DIPEA (Diisopropylethylamine) (2.0 eq)
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» Solvent: Isopropanol (IPA) or n-Butanol.

Step-by-Step Methodology:

e Dissolve 1.0 eq of 4-Chloro-quinazoline in IPA (concentration ~0.2 M).
e Add 2.0 eq of DIPEA.

e Add 1.2 eq of N-Ethyl-3-methoxypropan-1-amine.

o Reflux at 80-100°C for 4—6 hours.

o Note: The secondary amine is less reactive than a primary amine. If conversion is slow,
switch solvent to n-Butanol and increase temperature to 110°C.

e Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

and Brine. Dry over

Troubleshooting & Handling Guide

Issue Probable Cause Corrective Action

Switch to polar aprotic solvent

Low Conversion ( (DMF/DMAC) or use Buchwald-
Steric hindrance of Ethyl group Hartwig conditions (

)
, BINAP).

Maintain strict temperature
control (90°C) and ensure
acidic buffer (Acetic Acid) is

present.

Polymerization Overheating with Cyanamide

Store amine under
) i o ) Nitrogen/Argon. Avoid strong
Impurity Profile Oxidation of ether tail ) ) ]
Lewis acids that might cleave

the ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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